molecular formula C6H11N3 B6272593 methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine CAS No. 774213-87-5

methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine

Cat. No. B6272593
CAS RN: 774213-87-5
M. Wt: 125.2
InChI Key:
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Description

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is a compound that belongs to the class of organic compounds known as imidazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Analysis in Pharmaceutical Intermediates

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is a key component in synthesizing pharmaceutical intermediates. Zhou et al. (2018) demonstrated its use in a practical synthetic route for producing 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate. This process involves cyclisation, hydrolysis, and methylation, leading to the isolation of a novel chemical entity, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole (Zhou, Fangyu, Shi, Fang, & Chen, 2018).

Mass Spectrometry in Analytical Chemistry

In analytical chemistry, particularly in mass spectrometry, this compound plays a role in differentiating between N-methylated derivatives of certain compounds. Cardaciotto et al. (1987) used mass spectrometric techniques to distinguish between two isomeric N-methylated derivatives in a complex mixture, showcasing the compound's utility in analytical challenges (Cardaciotto, Mowery, Thomson, & Wayne, 1987).

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound contributes to the formation of unique structures. Cheruzel et al. (2005) found that the self-assembly of a similar compound with boric acid resulted in a supramolecular structure containing bundled antiparallel imidazole-boric acid helices, indicating its potential in the design of novel molecular architectures (Cheruzel, Mashuta, & Buchanan, 2005).

In Food and Biological Systems

This compound derivatives also find relevance in studying biological systems. Nemet, Varga-Defterdarović, and Turk (2006) discussed methylglyoxal, which forms advanced glycation end-products with similar structures, highlighting their significance in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine involves the reaction of 4-methyl-1H-imidazole with formaldehyde and methylamine.", "Starting Materials": [ "4-methyl-1H-imidazole", "Formaldehyde", "Methylamine" ], "Reaction": [ "Step 1: Mix 4-methyl-1H-imidazole with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Add methylamine to the reaction mixture and continue heating at reflux for several more hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

774213-87-5

Molecular Formula

C6H11N3

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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